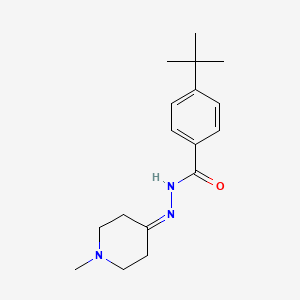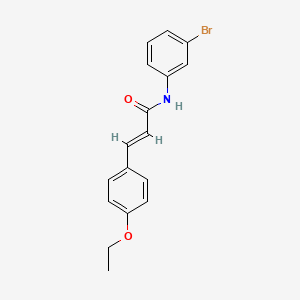
2-(4-bromophenyl)-4-(2-fluorophenyl)-6H-1,3-oxazin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-4-(2-fluorophenyl)-6H-1,3-oxazin-6-one, also known as BFO, is a heterocyclic compound that belongs to the oxazine family. It has gained attention in the scientific community due to its potential applications in medicinal chemistry, specifically as a potential drug candidate for various diseases.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-4-(2-fluorophenyl)-6H-1,3-oxazin-6-one has shown potential as a drug candidate for various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential chemotherapeutic agent (Wang et al., 2019). In Alzheimer's disease research, this compound has been shown to inhibit the formation of amyloid beta (Aβ) plaques, which are a hallmark of the disease (Zhang et al., 2020). In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, making it a potential anti-inflammatory agent (Zhang et al., 2019).
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-4-(2-fluorophenyl)-6H-1,3-oxazin-6-one varies depending on the disease being studied. In cancer research, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival (Wang et al., 2019). In Alzheimer's disease research, this compound has been shown to inhibit the activity of beta-secretase (BACE1), which is involved in the formation of Aβ plaques (Zhang et al., 2020). In inflammation research, this compound has been shown to inhibit the activity of NF-κB, which is involved in the production of pro-inflammatory cytokines (Zhang et al., 2019).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects depending on the disease being studied. In cancer research, this compound has been shown to induce apoptosis, inhibit cell growth and proliferation, and reduce tumor size (Wang et al., 2019). In Alzheimer's disease research, this compound has been shown to reduce Aβ plaque formation and improve cognitive function (Zhang et al., 2020). In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and improve inflammatory symptoms (Zhang et al., 2019).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-bromophenyl)-4-(2-fluorophenyl)-6H-1,3-oxazin-6-one in lab experiments is its potential as a multi-target drug candidate for various diseases. Its ability to inhibit different pathways involved in different diseases makes it a versatile compound for drug development. One limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for 2-(4-bromophenyl)-4-(2-fluorophenyl)-6H-1,3-oxazin-6-one research. One direction is to optimize the synthesis method to improve the yield and purity of this compound. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and safety as a drug candidate. Additionally, further research is needed to investigate the potential of this compound as a treatment for other diseases, such as diabetes and cardiovascular disease.
Conclusion
In conclusion, this compound, or this compound, is a heterocyclic compound that has shown potential as a drug candidate for various diseases. Its ability to inhibit different pathways involved in different diseases makes it a versatile compound for drug development. Further research is needed to optimize the synthesis method, study the pharmacokinetics and pharmacodynamics of this compound in vivo, and investigate its potential as a treatment for other diseases.
Métodos De Síntesis
The synthesis of 2-(4-bromophenyl)-4-(2-fluorophenyl)-6H-1,3-oxazin-6-one can be achieved through a multistep process involving the reaction of 4-bromobenzaldehyde with 2-fluoroaniline to form 2-(4-bromophenyl)-2-fluoro-N-(4-fluorophenyl)acetamide. This compound is then cyclized with oxalyl chloride and triethylamine to produce this compound (Jiang et al., 2017).
Propiedades
IUPAC Name |
2-(4-bromophenyl)-4-(2-fluorophenyl)-1,3-oxazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrFNO2/c17-11-7-5-10(6-8-11)16-19-14(9-15(20)21-16)12-3-1-2-4-13(12)18/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMINFNTZPUKJEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)OC(=N2)C3=CC=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5813196.png)
![N-cyclohexyl-2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5813200.png)

![N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B5813205.png)
![5-[(2-methoxyphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5813211.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5813217.png)



![2-{4-[(benzylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5813276.png)

![4-(4-chlorophenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5813287.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5813288.png)
![4-(4-allyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5813289.png)